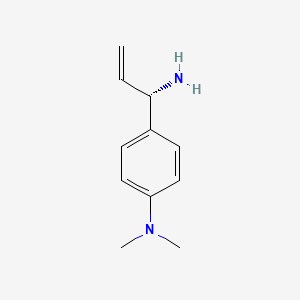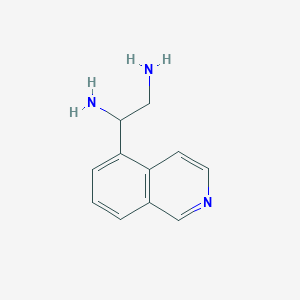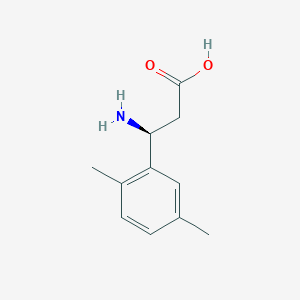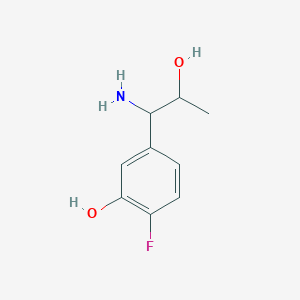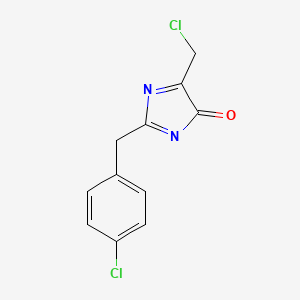
2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group and a chloromethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines. This step forms the core imidazole structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Chloromethylation: The final step involves the chloromethylation of the imidazole ring. This can be achieved by reacting the intermediate compound with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives with altered functional groups.
科学研究应用
2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with specific receptors and enzymes in biological systems can modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl chloride: A related compound with a similar chlorobenzyl group but lacking the imidazole ring.
5-Chloromethyl-2-methylimidazole: A compound with a similar imidazole structure but different substituents.
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: A compound with a similar imidazole ring but different substituents.
Uniqueness
2-(4-Chlorobenzyl)-5-(chloromethyl)-4H-imidazol-4-one is unique due to the presence of both the chlorobenzyl and chloromethyl groups attached to the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-[(4-chlorophenyl)methyl]imidazol-4-one |
InChI |
InChI=1S/C11H8Cl2N2O/c12-6-9-11(16)15-10(14-9)5-7-1-3-8(13)4-2-7/h1-4H,5-6H2 |
InChI 键 |
XADSHXCYAZCVPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NC(=O)C(=N2)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
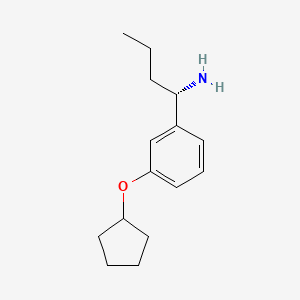
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
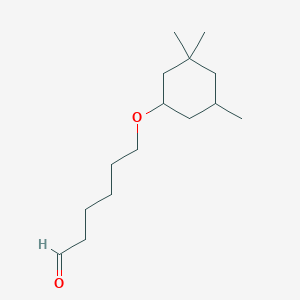

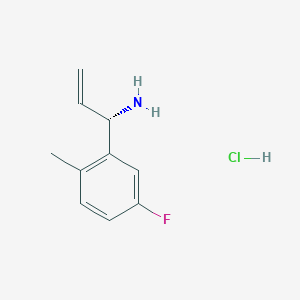
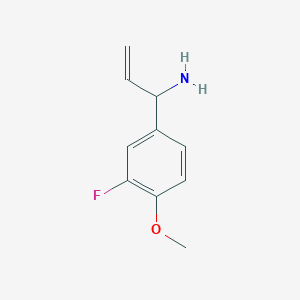

![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
